5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine
Description
The compound 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring an imidazo[1,2-a]quinoline core. Its structure includes:
- A nitro (-NO₂) group at position 7, which is strongly electron-withdrawing and may influence electronic properties and metabolic stability.
- N,N-diethylamine at position 4, enhancing lipophilicity and modulating basicity .
This compound belongs to a broader class of imidazo-fused quinoline derivatives, which are of interest in medicinal chemistry due to their diverse biological activities.
Properties
CAS No. |
95263-97-1 |
|---|---|
Molecular Formula |
C21H19ClN4O2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-a]quinolin-4-amine |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-24(4-2)20-19(15-7-5-6-8-17(15)22)16-13-14(26(27)28)9-10-18(16)25-12-11-23-21(20)25/h5-13H,3-4H2,1-2H3 |
InChI Key |
NXNGNLLWKLGQGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N3C1=NC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine typically involves multi-step organic reactionsThe final step involves the diethylation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent-free reactions, and the use of green chemistry principles are often employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl moiety .
Scientific Research Applications
5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The target compound is compared below with two structurally related derivatives (Table 1):
Table 1: Structural and Functional Comparison of Imidazo-Quinoline Derivatives
Key Observations:
Core Heterocycle Variations: The target compound’s imidazo[1,2-a]quinoline core differs from the pyrrolo[1,2-a]quinoline in GC35191 (). The pyridine-based imidazo core in the compound introduces a smaller heterocycle, possibly reducing steric hindrance for interactions with enzymes or receptors.
Substituent Effects: Nitro vs. Fluoro at Position 7: The nitro group in the target compound is more electron-withdrawing than the fluorine in GC35191. This could increase oxidative stability but reduce metabolic clearance rates compared to fluorine’s electronegative yet smaller profile . N,N-Diethylamine vs. In contrast, the primary amine in GC35191 may facilitate hydrogen bonding with biological targets . Halogenated Aryl Groups: The 2-chlorophenyl group in the target compound and the trifluoromethyl group in ’s compound both introduce hydrophobic and electron-deficient regions, which could influence binding to hydrophobic enzyme pockets or mediate halogen bonding .
Hypothesized Physicochemical and Pharmacokinetic Properties
- Solubility : The diethylamine group and nitro substituent in the target compound suggest moderate-to-low aqueous solubility compared to GC35191’s primary amine and fluorine.
- Metabolic Stability : The nitro group may render the target compound susceptible to enzymatic reduction, whereas the trifluoromethyl group in ’s compound could enhance metabolic stability .
- Target Selectivity : The 2-chlorophenyl group’s steric profile may confer selectivity for specific biological targets over the smaller fluorine in GC35191.
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